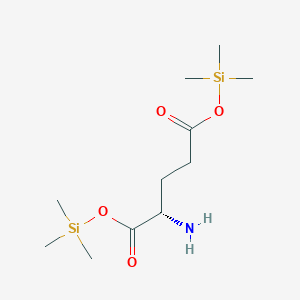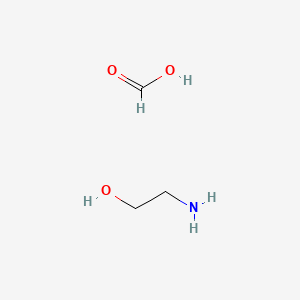
Monoethanolamine formate
Overview
Description
Monoethanolamine formate (MEA formate) is a compound with the molecular formula C3H9NO3 . It is a derivative of monoethanolamine (MEA), which is a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 . MEA is a colorless, viscous liquid with an odor reminiscent of ammonia . This compound is formed when formic acid reacts with 2-aminoethanol .
Molecular Structure Analysis
The molecular structure of this compound consists of a formate ion (HCOO-) and a monoethanolamine cation (HOCH2CH2NH3+) . The InChI representation of the molecule is InChI=1S/C2H7NO.CH2O2/c3-1-2-4;2-1-3/h4H,1-3H2;1H, (H,2,3) .
Chemical Reactions Analysis
Monoethanolamine (MEA) has been extensively studied as a solvent for CO2 capture . The underlying reaction mechanisms involve a zwitterion-mediated two-step mechanism; from the zwitterionic intermediate, the relative probability between deprotonation (carbamate formation) and CO2 removal (MEA regeneration) tends to be determined largely by the interaction between the zwitterion and neighboring H2O molecules .
Scientific Research Applications
Oxidation Inhibitors and Degradation
Oxidation Inhibitors for Degradation Prevention : A study by Goff and Rochelle (2006) examined additives that inhibit the oxidative degradation of MEA in the presence of dissolved copper. It highlighted the effectiveness of certain inhibitors in reducing degradation rates, underscoring MEA's stability in CO2 capture processes (Goff & Rochelle, 2006).
Investigation into MEA Degradation Products : Sexton and Rochelle (2011) conducted a detailed analysis of the oxidative degradation products of MEA. The study provides insights into the chemical transformations of MEA under different conditions, which is crucial for improving its efficiency and sustainability in industrial applications (Sexton & Rochelle, 2011).
Future Directions
Mechanism of Action
Target of Action
Monoethanolamine formate primarily targets carbon dioxide (CO2) . It has been extensively studied as a solvent for CO2 capture . The compound interacts with CO2 in the environment, leading to a series of reactions that result in the capture and removal of CO2 .
Mode of Action
The interaction of this compound with CO2 follows a zwitterion-mediated two-step mechanism . From the zwitterionic intermediate, the relative probability between deprotonation (carbamate formation) and CO2 removal (this compound regeneration) tends to be determined largely by the interaction between the zwitterion and neighboring H2O molecules . This process involves proton transfer in the this compound–CO2–H2O solution, which primarily occurs through H-bonded water bridges .
Biochemical Pathways
This compound affects the formate pathway . This pathway is involved in the assimilation of one-carbon compounds such as formate, which can be synthesized from CO2 using renewable energy . The compound’s interaction with CO2 and its subsequent reactions play a crucial role in this pathway .
Pharmacokinetics
It’s known that the compound’s interaction with co2 and the subsequent reactions are influenced by various factors, including the availability and arrangement of h2o molecules .
Result of Action
The primary result of this compound’s action is the capture and removal of CO2 . This is achieved through a series of reactions involving the compound, CO2, and H2O molecules . The process results in the formation of a zwitterionic intermediate, which then leads to either deprotonation (carbamate formation) or CO2 removal (this compound regeneration) .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of CO2 and H2O molecules . These molecules play a crucial role in the compound’s interaction with CO2 and the subsequent reactions . Additionally, the compound’s action may also be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Monoethanolamine formate interacts with various enzymes, proteins, and other biomolecules. It is part of a family of ethanolamines, which are known to form OH.N and NH.O intramolecular and various OH.N, OH.O, NH.O, and NH.N intermolecular hydrogen bonds . These interactions play a significant role in the biochemical reactions involving this compound.
Cellular Effects
It is known that monoethanolamine, a component of this compound, is a key molecule in the formation of cellular membranes, particularly those of prokaryotes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, monoethanolamine, a component of this compound, can form a zwitterion-mediated two-step mechanism in the presence of CO2 . This mechanism involves the formation of a zwitterionic intermediate, followed by either deprotonation (carbamate formation) or CO2 removal .
Temporal Effects in Laboratory Settings
It is known that monoethanolamine, a component of this compound, undergoes thermal degradation in aqueous solutions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be thoroughly investigated. It is known that the pure liquid form of monoethanolamine can cause redness and swelling when applied to rabbits’ skin .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, monoethanolamine, a component of this compound, is a key molecule in the formation of phospholipids in biosystems .
Transport and Distribution
It is known that monoethanolamine, a component of this compound, can form diverse mutual orientations of intermolecular bonds, which is inevitably reflected in the local structure organization of macroscopic species based on or involving monoethanolamine .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are yet to be thoroughly investigated. It is known that monoethanolamine, a component of this compound, is a key molecule in the formation of cellular membranes, particularly those of prokaryotes .
Properties
IUPAC Name |
2-aminoethanol;formic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.CH2O2/c3-1-2-4;2-1-3/h4H,1-3H2;1H,(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAHFTWDTODWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N.C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047902 | |
| Record name | 2-Hydroxyethylammonium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53226-35-0 | |
| Record name | 2-Hydroxyethylammonium formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53226-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoethanolamine formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053226350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, compd. with 2-aminoethanol (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyethylammonium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formic acid, compound with 2-aminoethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOETHANOLAMINE FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06KXT97E5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





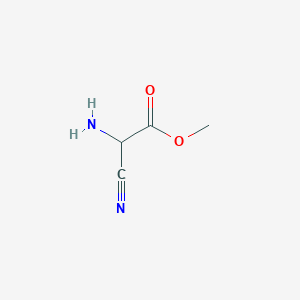
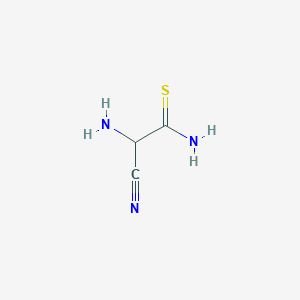
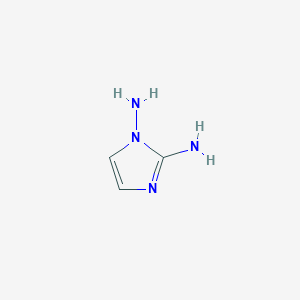
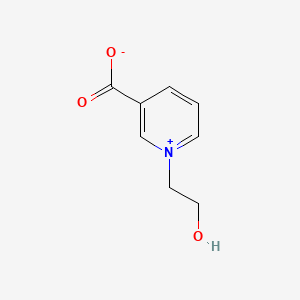

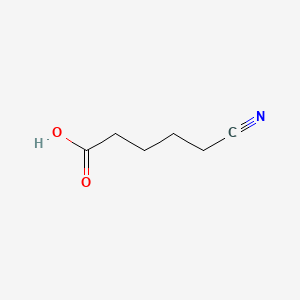

![Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate](/img/no-structure.png)

